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Compound of Interest

Desmethyl-YM-298198
Compound Name:
hydrochloride

Cat. No. B560239

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-YM-298198 hydrochloride is a potent, selective, and non-competitive antagonist
of the metabotropic glutamate receptor 1 (mGIuR1). As a derivative of the well-characterized
MGIuR1 antagonist, YM-298198, this compound serves as a valuable pharmacological tool for
investigating the physiological and pathological roles of the mGIuR1. This technical guide
provides a comprehensive overview of the pharmacological profile of Desmethyl-YM-298198
hydrochloride, including its mechanism of action, binding affinity, functional activity, and in vivo
efficacy. Detailed experimental protocols and signaling pathway diagrams are provided to
facilitate further research and drug development efforts.

Chemical Properties
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Property Value

) 6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-
Chemical Name o _ _
albenzimidazole-2-carboxamide hydrochloride

Molecular Formula C17H21CIN4OS

Molecular Weight 364.9 g/mol

CAS Number 1177767-57-5

Purity >99%

Solubility Soluble in DMSO to 50 mM
Appearance Solid

Mechanism of Action

Desmethyl-YM-298198 hydrochloride is a negative allosteric modulator (NAM) of the
MGIuRL1. It binds to a site on the receptor distinct from the orthosteric glutamate binding site.
This allosteric binding event induces a conformational change in the receptor that prevents its
activation by glutamate, thereby inhibiting downstream signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Desmethyl-YM-298198
hydrochloride and its parent compound, YM-298198.

Table 1: Receptor Binding Affinity

Compoun Assay Radioliga CelllTissu
Receptor Ki (nM) Bmax
d Type nd e
YM- Radioligan  [2H]YM- NIH3T3
rat mGluR1 o 19[1] N/A
298198 d Binding 298198 cells
Desmethyl- o [BH]Y M-
Radioligan
YM- mGIluR1 o 298198 N/A N/A N/A
d Binding _
298198 (projected)
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Note: Specific Ki and Bmax values for Desmethyl-YM-298198 hydrochloride are not publicly
available. The data for the parent compound YM-298198 is provided as a reference.

Table 2: In Vitro Functional Activity

HM[1]

Compound Receptor Assay Type Parameter ICs0 (NM) Cell Line
Desmethyl- Calcium )
mGIuR1 o Antagonism 16 N/A
YM-298198 Mobilization
Inositol
YM-298198 rat mGluR1 Phosphate Antagonism 16[1] NIH3T3 cells
Production
_ Rat
Synaptic ]
YM-298198 rat mGIluR1 o Antagonism 24 Cerebellar
Transmission _
Slices
Table 3: Selectivity Profile of YM-298198
Receptor Subtype Activity
No agonistic or antagonistic activity up to 10
MGIuR2
HM[1]
No agonistic or antagonistic activity up to 10
MGIuR3
HM[1]
No agonistic or antagonistic activity up to 10
mGIluR4a
HM[1]
MGIuR5 >100-fold less potent than at mGluR1
No agonistic or antagonistic activity up to 10
mGIuR6
uM[1]
No agonistic or antagonistic activity up to 10
mGIuR7b I J up

Other mGIluRs and iGluRs

No activity at concentrations up to 400-fold the

ICso
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Note: A detailed selectivity profile for Desmethyl-YM-298198 hydrochloride is not publicly
available. The data for the parent compound YM-298198 is presented as a strong indicator of

its likely selectivity.

Table 4: In Vivo Efficacy of YM-298198

Animal

Condition Compound Dose Route Effect
Model
Streptozotoci Significant
YM-298198
Mouse n-induced ) 30 mg/kg[1] p.o. analgesic
, hydrochloride
hyperalgesia effect[1]

Note: Specific in vivo efficacy data (e.g., EDso) for Desmethyl-YM-298198 hydrochloride is
not publicly available. The data for the parent compound is provided.

Experimental Protocols
Radioligand Binding Assay (Hypothetical Protocol)

This protocol is a representative method for determining the binding affinity (Ki) of Desmethyl-
YM-298198 hydrochloride for the mGIuR1 receptor.

Workflow:
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Membrane Preparation

Homogenize mGluR1-expressing cells/tissue
in ice-cold buffer

:

Centrifuge at low speed to remove nuclei

:

Centrifuge supernatant at high speed
to pellet membranes

:

Resuspend membrane pellet in assay buffer

Binding Assay

Incubate membranes with [3H]YM-298198
and varying concentrations of
Desmethyl-YM-298198 HCI

:

Incubate to equilibrium

:

Separate bound and free radioligand
by rapid filtration

:

Wash filters with ice-cold buffer

Data Analysis

Quantify radioactivity on filters
using liquid scintillation counting

:

Generate competition binding curve

:

Calculate ICso and Ki values

Click to download full resolution via product page

Caption: Radioligand Binding Assay Workflow.
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Methodology:
e Membrane Preparation:

o Homogenize cells or tissues expressing mGIuR1 in a lysis buffer (e.g., 50 mM Tris-HCI, pH
7.4, containing protease inhibitors).

o Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular
debris.

o Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the
membranes.

o Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

o Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-
HCI, pH 7.4) and determine the protein concentration.

e Binding Reaction:

o In a 96-well plate, combine the membrane preparation (typically 20-50 ug of protein), a
fixed concentration of a suitable radioligand (e.g., [BH]YM-298198), and a range of
concentrations of unlabeled Desmethyl-YM-298198 hydrochloride.

o To determine non-specific binding, a parallel set of reactions should include a high
concentration of a known mGIuR1 antagonist (e.g., unlabeled YM-298198).

o Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
« Filtration and Counting:

o Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or
GF/C) using a cell harvester.

o Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a liquid scintillation counter.
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o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total binding
at each concentration of the competitor.

o Plot the specific binding as a percentage of the control (no competitor) against the
logarithm of the competitor concentration.

o Fit the data to a one-site competition model using non-linear regression analysis to
determine the 1Cso value.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ke), where [L]
is the concentration of the radioligand and Ke is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of Desmethyl-YM-298198 hydrochloride to
antagonize glutamate-induced increases in intracellular calcium in cells expressing mGIuR1.

Workflow:
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Cell Preparation

Plate mGluR1-expressing cells
in a 96-well plate

l

Incubate overnight

Dye Lpading

Load cells with a calcium-sensitive
fluorescent dye (e.g., Fluo-4 AM)

l

Incubate to allow dye de-esterification

Assay and Measurement

Pre-incubate cells with varying
concentrations of Desmethyl-YM-298198 HCI

l

Stimulate cells with an ECso concentration
of glutamate

l

Measure fluorescence intensity over time
using a plate reader

Data Analysis

Calculate the peak fluorescence response

l

Generate a dose-response curve

l

Determine the ICso value

Click to download full resolution via product page

Caption: Calcium Mobilization Assay Workflow.
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Methodology:
e Cell Culture and Plating:

o Culture a suitable cell line stably or transiently expressing mGIluR1 (e.g., HEK293 or CHO
cells) in appropriate growth medium.

o Plate the cells into black-walled, clear-bottom 96-well microplates and allow them to
adhere overnight.

e Dye Loading:

o Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye
(e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20
mM HEPES).

o Incubate the plate at 37°C for 45-60 minutes to allow for dye de-esterification and loading
into the cytoplasm.

o Wash the cells with assay buffer to remove excess extracellular dye.
o Compound Addition and Fluorescence Measurement:

o Using a fluorescence plate reader (e.g., FLIPR or FlexStation), add varying concentrations
of Desmethyl-YM-298198 hydrochloride to the wells and pre-incubate for a defined
period (e.g., 15-30 minutes).

o Initiate the fluorescence reading and establish a stable baseline.

o Add a pre-determined ECso concentration of glutamate to all wells to stimulate the
MGIuR1 receptors.

o Continue to measure the fluorescence intensity for a further 1-2 minutes to capture the
peak calcium response.

o Data Analysis:

o Determine the peak fluorescence response for each well.
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o Normalize the data to the response elicited by glutamate in the absence of the antagonist.
o Plot the percentage of inhibition against the logarithm of the antagonist concentration.
o Fit the data to a four-parameter logistic equation to determine the 1Cso value.

Signaling Pathways

Desmethyl-YM-298198 hydrochloride, as an mGluR1 antagonist, blocks the canonical Gg/11
signaling pathway activated by glutamate.

Activates Activates

Desmethyl-YM-298198 HCI _Inhibits __ e

Click to download full resolution via product page

Caption: mGluR1 Signaling Pathway and Point of Inhibition.

Pharmacokinetic Profile

There is no publicly available information on the absorption, distribution, metabolism, and
excretion (ADME) of Desmethyl-YM-298198 hydrochloride. However, its parent compound,
YM-298198 hydrochloride, is reported to be orally active, suggesting it possesses favorable
pharmacokinetic properties for in vivo studies.

In Vivo Analgesic Activity

While specific in vivo efficacy data for Desmethyl-YM-298198 hydrochloride is not available,
its parent compound, YM-298198 hydrochloride, has demonstrated significant analgesic effects
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in a mouse model of streptozotocin-induced hyperalgesia at an oral dose of 30 mg/kg.[1] This
suggests that Desmethyl-YM-298198 hydrochloride is also likely to possess analgesic
properties.

Experimental Workflow for In Vivo Analgesic Testing:

Model Induction

Induce hyperalgesia in rodents
(e.g., streptozotocin injection)

'

Allow for development of pain phenotype

Treatment and Assessment

Administer Desmethyl-YM-298198 HCI
or vehicle at various doses

'

Assess naociceptive threshold at
different time points post-dosing
(e.g., von Frey, hot plate)

Data Analysis

Determine paw withdrawal threshold
or latency

:

Generate dose-response curve

:

Calculate EDso value
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Caption: In Vivo Analgesic Assay Workflow.

Conclusion

Desmethyl-YM-298198 hydrochloride is a high-affinity, selective, and non-competitive
antagonist of mGIuR1. Based on the data available for its parent compound, it is expected to
be a valuable tool for in vitro and in vivo studies aimed at elucidating the role of mGIuR1 in
various physiological and pathological processes, particularly in the context of pain and
neurological disorders. Further studies are warranted to fully characterize its pharmacokinetic
profile and in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. medchemexpress.com [medchemexpress.com]

¢ To cite this document: BenchChem. [Pharmacological Profile of Desmethyl-YM-298198
Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560239#pharmacological-profile-of-desmethyl-ym-
298198-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b560239?utm_src=pdf-body-img
https://www.benchchem.com/product/b560239?utm_src=pdf-body
https://www.benchchem.com/product/b560239?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/ym-298198-hydrochloride.html
https://www.benchchem.com/product/b560239#pharmacological-profile-of-desmethyl-ym-298198-hydrochloride
https://www.benchchem.com/product/b560239#pharmacological-profile-of-desmethyl-ym-298198-hydrochloride
https://www.benchchem.com/product/b560239#pharmacological-profile-of-desmethyl-ym-298198-hydrochloride
https://www.benchchem.com/product/b560239#pharmacological-profile-of-desmethyl-ym-298198-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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